Gefarnate
Overview
Description
Mechanism of Action
Target of Action
Gefarnate primarily targets the mucosal barrier in the gastrointestinal tract . This barrier is a critical component in protecting the stomach lining from the corrosive effects of gastric acid and digestive enzymes .
Mode of Action
This compound works by enhancing the mucosal barrier in the gastrointestinal tract . It stimulates the production of mucus and bicarbonate, two substances that are vital for maintaining the integrity and function of the mucosal barrier .
Biochemical Pathways
It is known that this compound influences the prostaglandin level and the concentration of amino hexose in the gastric mucosa . These changes help to increase the defense ability of the gastric mucosa .
Result of Action
This compound’s action results in the stimulation of mucin-like glycoprotein secretion in conjunctival tissue and amelioration of corneal epithelial damage in animal dry-eye models . This suggests that this compound may be effective for treating dry eye syndrome .
Biochemical Analysis
Cellular Effects
Gefarnate has been proposed for use in the treatment of dry eye syndrome . It is claimed to promote the healing of gastric and duodenal ulcers .
Molecular Mechanism
It is known that it has a role in the treatment of gastric ulcers and has been proposed for use in the treatment of dry eye syndrome .
Dosage Effects in Animal Models
In animal models, this compound has shown to decrease rose bengal permeability in the cornea in a dose-dependent manner .
Preparation Methods
The preparation of gefarnate involves several synthetic routes. One method includes the reaction of nerolidol, trimethyl orthoacetate, and butyric acid . Another method involves the reaction of bromobutyrate with triphenyl phosphorus . These reactions are typically carried out under controlled conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Gefarnate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gefarnate has been extensively studied for its therapeutic effects. It stimulates mucin-like glycoprotein secretion in conjunctival tissue, which helps in the treatment of dry eye syndrome . It has also been investigated for its potential in treating stomach ulcers, duodenal ulcers, and cardio-cerebrovascular diseases . In addition, this compound has shown promise in ameliorating corneal epithelial damage in animal models of dry eye .
Comparison with Similar Compounds
Gefarnate is structurally similar to teprenone, another anti-ulcer drug . Both compounds induce the expression of heat shock proteins, which play a role in protecting and repairing mucosal tissues . this compound is unique in its specific ability to stimulate mucin-like glycoprotein secretion, making it particularly effective in treating dry eye syndrome .
Similar Compounds:- Teprenone
- Geranyl farnesylacetate
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPACYDRSPFRDHO-ROBAGEODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048636 | |
Record name | Gefarnate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-77-4 | |
Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gefarnate [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gefarnate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gefarnate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gefarnate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEFARNATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gefarnate in treating gastric ulcers?
A1: While the exact mechanism is not fully elucidated, research suggests this compound exerts its gastroprotective effects through multiple pathways. One key mechanism is the stimulation of mucus production in the gastric mucosa. [, , ] This increased mucus secretion helps to strengthen the protective barrier of the stomach lining against damaging agents like acid and pepsin. [] Additionally, this compound has been shown to enhance mucosal blood flow, [] which contributes to the repair and maintenance of the gastric lining.
Q2: Does this compound influence prostaglandin levels in the gastric mucosa?
A2: Yes, studies indicate that this compound can prevent the reduction of endogenous prostacyclin (PGI2) and prostaglandin E2 (PGE2) in the gastric mucosa, particularly under stress conditions. [, ] These prostaglandins play a crucial role in maintaining mucosal integrity and defense mechanisms. This compound's ability to maintain their levels likely contributes to its gastroprotective properties.
Q3: How does this compound's effect on prostaglandins differ from that of Cimetidine?
A3: Interestingly, while both this compound and Cimetidine demonstrate anti-ulcer properties, they seem to interact with prostaglandin pathways differently. Research suggests that Cimetidine might actually reduce prostacyclin and prostaglandin E2 levels in the gastric mucosa. [] In contrast, this compound has been shown to counteract this Cimetidine-induced reduction, helping to maintain these protective prostaglandins. [] This difference highlights the distinct mechanisms through which these two anti-ulcer drugs operate.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C25H40O2 and a molecular weight of 372.59 g/mol. []
Q5: Is there information available on the spectroscopic data of this compound?
A5: While the provided research papers primarily focus on the pharmacological aspects of this compound, one study mentions the use of 1H NMR, IR, MS, and elemental analysis to characterize this compound and its geometric isomers. [] These techniques provide insights into the compound's structure and purity but detailed spectroscopic data is not provided in the abstracts.
Q6: How does the method of granulation affect the stability of this compound in pharmaceutical preparations?
A6: Research indicates that the stability of this compound can be influenced by the manufacturing process. Studies comparing different commercial this compound preparations found that those produced using an extruding granulation procedure exhibited a decrease in this compound content and significantly higher peroxide values, suggesting degradation primarily due to oxidation. [] This highlights the importance of considering formulation and manufacturing techniques to ensure optimal stability and shelf life of this compound products.
Q7: Are there specific challenges related to the formulation of this compound?
A7: Yes, being an ester of geraniol and farnesyl acetate, this compound is susceptible to hydrolysis and oxidation, which can impact its stability. [] Research emphasizes the need to consider these factors during formulation. Specific strategies to enhance this compound's stability and shelf-life might involve incorporating antioxidants, optimizing pH, or utilizing protective packaging.
Q8: What types of animal models have been used to investigate the gastroprotective effects of this compound?
A8: Several animal models have been employed to evaluate this compound's efficacy in preventing or treating gastric ulcers. These include:
- Aspirin-induced ulcers: Researchers have used aspirin administration to induce gastric damage in rats, demonstrating that this compound pretreatment can significantly reduce the severity of these lesions. [, ]
- Acetic acid-induced ulcers: This model involves inducing chronic gastric ulcers in rats by applying acetic acid to the stomach lining. Studies show that this compound can promote healing in this model. [, ]
- Adrenaline-induced ulcers: Adrenaline administration can induce acute gastric ulcers in rats. Research indicates that this compound exhibits significant prophylactic effects in this model, effectively preventing ulcer formation. [, ]
- Stress-induced ulcers: Studies utilizing water-immersion stress in rats have demonstrated that this compound can prevent the formation of stress-induced ulcers. [, ] This model highlights this compound's potential in mitigating the damaging effects of stress on the gastric mucosa.
- TNBS-induced colitis: Research has explored the effects of this compound in a rat model of colitis induced by trinitrobenzene sulphonic acid (TNBS). Findings suggest that this compound exerts therapeutic benefits comparable to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis. [] this compound's mechanism in this model appears to involve decreasing myeloperoxidase (MPO) concentration and regulating cyclooxygenase-1 (COX-1) and COX-2 expression in the colon. []
Q9: Has this compound been evaluated in clinical trials for the treatment of gastric ulcers?
A9: Yes, several clinical trials have investigated the efficacy and safety of this compound in treating gastric and duodenal ulcers.
- Comparison with placebo: One double-blind trial found a statistically significant reduction in gastric ulcer size in patients treated with this compound compared to those receiving a placebo. []
- Comparison with other anti-ulcer drugs: Trials comparing this compound with other anti-ulcer medications, such as Cimetidine, Carbenoxolone, and sucralfate, have yielded mixed results. Some studies show comparable efficacy, while others suggest that this compound might be less effective than certain established treatments. [, , ]
- Combination therapy: Research has also explored the use of this compound in combination with other drugs. For example, one study found that combining this compound with alprazolam, a benzodiazepine, led to faster ulcer healing in patients with prominent psychic symptoms like anxiety and insomnia. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.